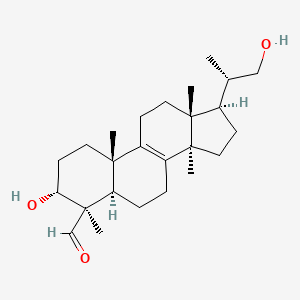

Cladosporide C

Description

This compound has been reported in Cladosporium with data available.

isolated from Cladosporium; structure in first source

Properties

Molecular Formula |

C25H40O3 |

|---|---|

Molecular Weight |

388.6 g/mol |

IUPAC Name |

(3R,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde |

InChI |

InChI=1S/C25H40O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h15-17,20-21,26,28H,6-14H2,1-5H3/t16-,17-,20-,21-,22-,23-,24-,25+/m1/s1 |

InChI Key |

IMFPTRFAGTZUCB-IJBRNTSBSA-N |

Isomeric SMILES |

C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H]([C@]4(C)C=O)O)C)C)C |

Canonical SMILES |

CC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C=O)O)C)C)C |

Synonyms |

cladosporide C |

Origin of Product |

United States |

Foundational & Exploratory

Cladosporium Species: A Prolific Source of Novel Bioactive Compounds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal genus Cladosporium is one of the most widespread and ubiquitous groups of fungi, found in diverse terrestrial and marine environments.[1][2][3] Traditionally known as common saprophytes and plant endophytes, these fungi are now gaining significant attention as a treasure trove of novel bioactive secondary metabolites.[4][5] The remarkable chemical diversity of compounds isolated from Cladosporium species, ranging from polyketides and alkaloids to terpenoids and steroids, showcases their vast potential as a source for new therapeutic agents.[5][6] These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, cytotoxic, antiviral, and enzyme-inhibitory properties, making them promising candidates for drug development.[4][5][7] This guide provides a comprehensive overview of the bioactive compounds derived from Cladosporium, with a focus on quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Major Classes and Bioactivities of Compounds from Cladosporium

Cladosporium species produce a rich array of secondary metabolites, with polyketides, alkaloids, and steroids/terpenoids being the most predominant classes.[5][6] Many of these compounds are unique to the genus, while others, like taxol, were previously known from other organisms, highlighting the diverse biosynthetic capabilities of these fungi.[2][8] Marine-derived strains of Cladosporium have proven to be particularly fruitful, yielding a high percentage of newly discovered compounds.[4][5][6]

Key Bioactivities:

-

Antimicrobial Activity: Many compounds exhibit potent activity against pathogenic bacteria and fungi. Cladosporin and its analogues, for instance, are well-studied for their antifungal properties.[9][10]

-

Cytotoxic Activity: A significant portion of the research has focused on the anticancer potential of Cladosporium metabolites.[4] Compounds like fusarubin, anhydrofusarubin, altertoxin X, and various macrolides have shown cytotoxicity against a range of human cancer cell lines.[4][8][11]

-

Antiviral Activity: Certain metabolites have demonstrated inhibitory effects against viruses such as the influenza A H1N1 virus.[12]

-

Enzyme Inhibition: Bioactive compounds from Cladosporium have also been identified as inhibitors of key enzymes like α-glucosidase and protein tyrosine phosphatase.[12][13]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for some of the most significant bioactive compounds isolated from various Cladosporium species.

Table 1: Overview of Bioactive Compounds from Cladosporium Species

| Compound Class | Compound Name | Cladosporium Source Species | Biological Activity | Quantitative Measurement (IC₅₀/MIC) | Reference Cell Line/Organism |

|---|---|---|---|---|---|

| Alkaloids | Cladosporin A | Cladosporium sp. (Marine) | Cytotoxicity | IC₅₀: 21 µg/mL | HepG2 (Hepatocellular carcinoma) |

| Cladosporin B | Cladosporium sp. (Marine) | Cytotoxicity | IC₅₀: 42 µg/mL | HepG2 (Hepatocellular carcinoma) | |

| Haematocin | Cladosporium sp. (Marine) | Cytotoxicity | IC₅₀: 48 µg/mL | HepG2 (Hepatocellular carcinoma) | |

| Macrolides | Sporiolide A | Cladosporium sp. (Marine) | Cytotoxicity | IC₅₀: 0.13 µg/mL | L1210 (Murine lymphoma) |

| Sporiolide B | Cladosporium sp. (Marine) | Cytotoxicity | IC₅₀: 0.81 µg/mL | L1210 (Murine lymphoma) | |

| Naphthoquinones | Fusarubin (FUS) | Cladosporium sp. | Cytotoxicity | GI₅₀: ~1 µM | OCI-AML3 (Acute myeloid leukemia) |

| Anhydrofusarubin (AFU) | Cladosporium sp. | Cytotoxicity | GI₅₀: ~1 µM | OCI-AML3 (Acute myeloid leukemia) | |

| Perylenequinones | Altertoxin X | Cladosporium spp. | Anticancer (in silico) | Binding Affinity: -10.5 kcal/mol | Estrogen Receptor Alpha |

| Tetralones | Cladosporol H | Cladosporium spp. | Anticancer (in silico) | Binding Affinity: -10.3 kcal/mol | Estrogen Receptor Alpha |

| Tetramic Acids | Cladosin C | C. sphaerospermum | Antiviral (Anti-H1N1) | IC₅₀: 276.0 µM | Influenza A H1N1 Virus |

| Sterols | Cladosporisteroid B | C. cladosporioides | Acetylcholinesterase Inhibition | Inhibition Rate: 54.98% | - |

Table 2: Selected Antimicrobial Activities

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sporiolide A | Micrococcus luteus | 16.7 µg/mL |

| Sporiolide B | Micrococcus luteus | 16.7 µg/mL |

| Sporiolide A | Candida albicans | 16.7 µg/mL |

| Sporiolide A | Cryptococcus neoformans | 8.4 µg/mL |

| Sporiolide A | Aspergillus niger | 16.7 µg/mL |

| Phenylacetic acid | Various Bacteria & Fungi | Strong Activity (Specific MICs not detailed in reviews) |

| p-Hydroxyphenylethyl alcohol | Various Bacteria & Fungi | Strong Activity (Specific MICs not detailed in reviews) |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of bioactive compounds from Cladosporium.

Fungal Isolation, Cultivation, and Extraction

-

Isolation: Cladosporium species are isolated from various sources (e.g., marine sediments, plant tissues, soil).[14] A small sample of the source material is plated onto a suitable agar medium, such as Potato Dextrose Agar (PDA), often supplemented with an antibiotic (e.g., chloramphenicol) to prevent bacterial growth. Plates are incubated at 25-28°C until fungal colonies appear. Morphological and molecular (e.g., ITS rRNA gene sequencing) methods are used for identification.[14]

-

Cultivation (Large-Scale Fermentation): For the production of secondary metabolites, the identified fungus is cultured in a liquid or solid-state fermentation.[15][16]

-

Liquid Culture: The fungus is inoculated into a liquid medium (e.g., Potato Dextrose Broth) in flasks and incubated on a shaker (e.g., 150 rpm) at 25-28°C for 2-4 weeks.

-

Solid-State Culture: The fungus is inoculated onto a solid substrate like rice or wheat. For example, 100g of rice is autoclaved with 100-120 mL of water in a 1L flask. After inoculation, it is incubated statically at room temperature for 30-40 days.[15][16]

-

-

Extraction:

-

The culture broth and mycelia are separated by filtration.

-

The filtrate is extracted three times with an organic solvent of equal volume, typically ethyl acetate (EtOAc).

-

The mycelia are dried, powdered, and extracted with a solvent mixture like methanol/dichloromethane or soaked in EtOAc.

-

The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[14]

-

Bioassays for Activity Screening

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2, L1210, OCI-AML3) are seeded into a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: The crude extract or purified compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in the culture medium and added to the wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included. The plate is incubated for another 24-72 hours.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

This assay is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5x10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted (two-fold) in broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism in broth without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizations: Workflows and Pathways

The following diagrams, created using DOT language, illustrate key processes in the study of bioactive compounds from Cladosporium.

Caption: General workflow for the discovery of bioactive compounds from Cladosporium.

Caption: Inhibition of Akt and ERK pathways by Cladosporium-derived naphthoquinones.[11]

Conclusion and Future Directions

The genus Cladosporium represents a remarkably rich and still largely untapped source of structurally diverse and biologically active natural products.[1][2][9] The evidence strongly supports its potential in the discovery of new leads for antimicrobial and anticancer drugs.[4][8] Future research should focus on several key areas:

-

Exploring Untapped Environments: Continued bioprospecting of Cladosporium strains from unique and extreme environments could lead to the discovery of entirely new chemical scaffolds.

-

Genomic and Metabolic Engineering: Advances in genome mining can help identify and activate silent biosynthetic gene clusters within Cladosporium, unlocking the production of novel compounds not expressed under standard laboratory conditions.

-

Mechanism of Action Studies: For the most promising compounds, in-depth studies are required to elucidate their precise molecular targets and mechanisms of action, which is crucial for their development as therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of potent natural products can help optimize their activity, selectivity, and pharmacokinetic properties.[9]

By integrating modern analytical techniques, genomic insights, and rigorous biological evaluation, the scientific community can fully harness the biosynthetic potential of Cladosporium species, paving the way for the next generation of life-saving medicines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Genus <i>Cladosporium</i>: A Rich Source of Diverse and Bioactive Natural Compounds - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. The Genus Cladosporium: A Prospective Producer of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Integrated approach for studying bioactive compounds from Cladosporium spp. against estrogen receptor alpha as breast cancer drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds [mdpi.com]

- 10. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Untapped Potential of Marine-Associated Cladosporium Species: An Overview on Secondary Metabolites, Biotechnological Relevance, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gxsf.magtech.com.cn [gxsf.magtech.com.cn]

- 14. Isolation, antimicrobial activity, and metabolites of fungus Cladosporium sp. associated with red alga Porphyra yezoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Secondary metabolites from the fungus Cladosporium xylophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Unraveling the Molecular Architecture of Cladosporide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the chemical structure of Cladosporide C, a triterpenoid isolated from the fungus Cladosporium sp. This document details the experimental protocols for its isolation and structural elucidation, presents a comprehensive summary of its spectroscopic data, and discusses its reported biological activity.

Introduction

This compound is a pentanorlanostane-type triterpenoid identified as a secondary metabolite from the fungal genus Cladosporium. Its structural characterization is crucial for understanding its biosynthetic pathway and for enabling further investigation into its potential pharmacological applications, particularly its noted antifungal properties. This guide serves as a comprehensive resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Isolation of this compound

The isolation of this compound was achieved from the culture broth of Cladosporium sp. IFM 49189. The following protocol outlines the key steps in the extraction and purification process.

Fungal Cultivation and Extraction

Cladosporium sp. was cultured in a suitable broth medium to promote the production of secondary metabolites. The culture filtrate was then extracted with an organic solvent to partition the crude mixture of compounds.

Chromatographic Purification

The crude extract underwent a series of chromatographic separations to isolate the individual compounds. This multi-step process is essential for obtaining pure this compound.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition of this compound.

| Mass Spectrometry Data for this compound | |

| Technique | High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) |

| Molecular Formula | C₂₅H₄₀O₃ |

| Calculated Mass | 388.2977 |

| Observed Mass [M+H]⁺ | 389.3055 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided detailed information about the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural assignment of this compound.

| ¹³C NMR (125 MHz, CDCl₃) Data for this compound | ¹H NMR (500 MHz, CDCl₃) Data for this compound | ||

| Carbon No. | δc (ppm) | Proton(s) | δh (ppm, mult., J in Hz) |

| 3 | 78.9 | H-3 | 3.22 (dd, J=11.5, 4.4) |

| 4 | 40.4 | H-4 | 2.45 (m) |

| 5 | 50.7 | H-5 | 1.40 (m) |

| 8 | 134.4 | ||

| 9 | 134.3 | ||

| 10 | 37.0 | ||

| 13 | 44.0 | ||

| 14 | 49.8 | ||

| 17 | 51.9 | H-17 | 1.55 (m) |

| 20 | 36.3 | H-20 | 2.15 (m) |

| 21 | 18.2 | H₃-21 | 0.98 (d, J=6.8) |

| 22 | 68.1 | H-22 | 3.40 (dq, J=9.8, 6.3) |

| 28 | 28.0 | H₃-28 | 1.00 (s) |

| 29 | 15.6 | H₃-29 | 0.88 (s) |

| 30 | 208.4 | H-30 | 9.73 (s) |

| 31 | 16.5 | H₃-31 | 1.15 (d, J=7.3) |

| 32 | 11.8 | H₃-32 | 0.68 (s) |

Chemical Structure of this compound

Based on the comprehensive analysis of the spectroscopic data, the structure of this compound was established as a pentanorlanostane triterpenoid.

(Image of the chemical structure of this compound would be placed here in a full whitepaper)

Biological Activity

This compound has demonstrated notable antifungal activity, particularly against Aspergillus fumigatus.

| Antifungal Activity of this compound | |

| Test Organism | Aspergillus fumigatus |

| Activity | Antifungal |

Conclusion

This technical guide has provided a detailed overview of the initial characterization of this compound's chemical structure. The presented data and experimental protocols offer a valuable resource for researchers interested in the further exploration of this natural product and its potential therapeutic applications. The complete structural elucidation through spectroscopic analysis provides a solid foundation for future synthetic efforts and structure-activity relationship studies.

Antifungal Properties of Cladosporide C Against Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen and a leading cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Natural products remain a promising reservoir of new chemical entities with diverse biological activities. Cladosporide C, a pentanorlanostane derivative isolated from Cladosporium species, has demonstrated antifungal activity against A. fumigatus. This technical guide provides a comprehensive overview of the current knowledge on this compound and its analogs, including available quantitative data, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action.

Quantitative Antifungal Activity Data

The available data on the in vitro antifungal activity of this compound and its structurally related analogs, Cladosporide A and B, against Aspergillus fumigatus are summarized below. The data is primarily from disk diffusion assays, with one instance of an IC50 value for Cladosporide A.

| Compound | Assay Type | Concentration/Amount | Result |

| This compound | Disk Diffusion | 1.5 µ g/disc | 11 mm zone of inhibition[1] |

| Cladosporide B | Disk Diffusion | 3.0 µ g/disc | 11 mm zone of inhibition |

| Cladosporide A | Broth Microdilution | - | IC50: 0.5 µg/mL[1] |

| Cladosporide A | Disk Diffusion | 6.25 µ g/disc | Growth inhibition observed |

Hypothesized Mechanism of Action: Interference with Ergosterol Biosynthesis

While the precise mechanism of action for this compound has not been elucidated, its chemical structure as a pentanorlanostane triterpenoid, a derivative of lanosterol, suggests a plausible mode of action involving the disruption of the ergosterol biosynthesis pathway in A. fumigatus.[2] Ergosterol is an essential component of the fungal cell membrane, crucial for maintaining its integrity, fluidity, and the function of membrane-bound enzymes.[1][3][4][5]

The proposed mechanism posits that this compound, due to its structural similarity to lanosterol, may act as a competitive inhibitor of key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51A/B).[6][7] Inhibition of this pathway would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and leading to fungal cell death. This disruption could consequently trigger downstream signaling cascades, such as the Cell Wall Integrity (CWI) pathway, as the fungus attempts to compensate for membrane stress.

Experimental Protocols

The following are detailed, plausible experimental protocols for the evaluation of this compound's antifungal properties against Aspergillus fumigatus, based on established methodologies.

Fungal Strain and Culture Conditions

-

Strain: Aspergillus fumigatus (e.g., ATCC 204305 or a clinical isolate).

-

Culture Medium: Potato Dextrose Agar (PDA) for routine culture and sporulation.

-

Incubation: Incubate at 35-37°C for 5-7 days to allow for sufficient conidiation.

-

Conidia Suspension Preparation: Harvest conidia by flooding the agar surface with sterile 0.9% saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a final concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[8][9][10][11][12]

-

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.

-

Sterile 96-well flat-bottom microtiter plates.

-

A. fumigatus conidial suspension.

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations may range from 0.03 to 16 µg/mL.

-

Include a positive control well (no drug) and a negative control well (no fungus).

-

Inoculate each well (except the negative control) with the adjusted A. fumigatus conidial suspension to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

-

Incubate the plates at 35°C for 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth.

-

MFC Determination: Following MIC determination, subculture 100 µL from each well showing no visible growth onto PDA plates. Incubate the plates at 35°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

-

Disk Diffusion Assay

-

Materials:

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

-

Sterile 6 mm paper disks.

-

A. fumigatus conidial suspension.

-

-

Procedure:

-

Prepare a lawn of A. fumigatus by evenly spreading the conidial suspension onto the surface of the agar plates.

-

Impregnate sterile paper disks with a known amount of this compound (e.g., 1.5 µg).

-

Place the disks onto the inoculated agar surface.

-

Include a negative control disk (solvent only) and a positive control disk (e.g., voriconazole).

-

Incubate the plates at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disk.

-

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the investigation of a novel antifungal compound like this compound, from initial screening to in-depth mechanism of action studies.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated antifungal activity against the clinically important pathogen Aspergillus fumigatus. However, the current body of literature is limited, and further research is imperative to fully characterize its therapeutic potential. Future studies should focus on:

-

Comprehensive Antifungal Spectrum: Evaluating the activity of this compound against a broader panel of clinical Aspergillus isolates, including azole-resistant strains.

-

Elucidation of the Mechanism of Action: Conducting detailed studies to confirm the hypothesized inhibition of the ergosterol biosynthesis pathway and to explore other potential cellular targets.

-

In Vivo Efficacy and Toxicity: Assessing the in vivo efficacy of this compound in animal models of invasive aspergillosis and determining its toxicological profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for its antifungal activity, potentially leading to the development of more potent derivatives.

This guide provides a foundational resource for researchers to build upon in the investigation of this compound as a potential novel antifungal agent for the treatment of invasive aspergillosis.

References

- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 2. Ergosterol and Lanosterol Derivatives: Synthesis and Possible Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 5. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antifungal Activity Evaluation of New Thiazolin-4-ones as Potential Lanosterol 14α-Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Unveiling the Pharmacological Potential of Cladosporides: A Deep Dive into Their Biological Activities

For Immediate Release

A comprehensive review of scientific literature reveals the significant and diverse biological activities of Cladosporides, a class of secondary metabolites produced by fungi of the genus Cladosporium. This technical guide synthesizes the current understanding of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

The genus Cladosporium is a rich source of structurally diverse natural products, including polyketides, alkaloids, steroids, and terpenoids.[1][2] Among these, Cladosporides and other related metabolites have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for novel therapeutic agents. This review focuses on their cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Quantitative Analysis of Biological Activities

To facilitate a comparative analysis of the potency of various Cladosporium-derived compounds, the following tables summarize the reported quantitative data from numerous studies.

Table 1: Cytotoxic Activity of Cladosporium Metabolites

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Anhydrofusarubin | K-562 (Human leukemia) | Cytotoxic | 3.97 µg/mL | [3][4] |

| Methyl ether of fusarubin | K-562 (Human leukemia) | Cytotoxic | 3.58 µg/mL | [3][4] |

| Cladosporin A | HepG2 (Human liver cancer) | Cytotoxic | 21 µg/mL | [5] |

| Cladosporin B | HepG2 (Human liver cancer) | Cytotoxic | 42 µg/mL | [5] |

| Haematocin | HepG2 (Human liver cancer) | Cytotoxic | 48 µg/mL | [5] |

| Cladosporitin B | BEL-7042, K562, SGC-7901 | Cytotoxic | 29.4, 25.6, 41.7 µM | [5] |

| Sporiolide A | L1210 (Murine lymphoma) | Cytotoxic | 0.13 µg/mL | [5] |

| Sporiolide B | L1210 (Murine lymphoma) | Cytotoxic | 0.81 µg/mL | [5] |

| Cladosporol A | MCF-7 (Human breast cancer) | Cytotoxic | 8.7 µM | [6] |

| Cladosporol A | A549, HCT-116, PC-3, OVCAR-3 | Cytotoxic | 10.3-15.6 µM | [6] |

Table 2: Antimicrobial Activity of Cladosporium Metabolites

| Compound | Microorganism | Activity | MIC Value | Reference |

| Cladospolide F | Staphylococcus aureus (MRSA) | Antibacterial | 8.0 µg/mL | [5] |

| Unnamed Compound (59) | Staphylococcus aureus (MRSA) | Antibacterial | 3.13 and 12.5 µg/mL | [3][5] |

| Methyl ether of fusarubin | S. aureus, E. coli, P. aeruginosa, B. megaterium | Antibacterial | 27, 25, 24, 22 mm inhibition zone (40 µ g/disc ) | [3][4] |

| Cladosporide A | Aspergillus fumigatus | Antifungal | IC80: 0.5-4.0 µg/mL | [7] |

| Cladospolide D | Pyricularia oryzae | Antifungal | IC50: 0.15 µg/mL | [5] |

| Cladospolide D | Mucor racemosus | Antifungal | IC50: 29 µg/mL | [5] |

| Sporiolide A | Candida albicans, Cryptococcus neoformans, Aspergillus niger, Neurospora crassa | Antifungal | IC50: 16.7, 8.4, 16.7, 8.4 µg/mL | [5] |

| Sporiolide A | Micrococcus luteus | Antibacterial | IC50: 16.7 µg/mL | [5] |

| Sporiolide B | Micrococcus luteus | Antibacterial | IC50: 16.7 µg/mL | [5] |

Table 3: Anti-inflammatory and Enzyme-Inhibitory Activities of Cladosporium Metabolites

| Compound | Bioassay | Activity | IC50/Inhibition | Reference |

| Cladosporol (10, 11, 15, 17) | Nitric Oxide Production in RAW 264.7 cells | Anti-inflammatory | IC50: 3.81 to 21.59 µM | [8] |

| Cladospolide F | Acetylcholinesterase | Enzyme Inhibition | IC50: 40.26 µM | [5] |

| (5S)-5-hydroxy-7-(4″-hydroxy-3″-methoxy-phenyl)-1-phenyl-3-heptanone | Acetylcholinesterase | Enzyme Inhibition | 23.54% inhibition | [3] |

| Anthraquinone (76) | α-glucosidase | Enzyme Inhibition | IC50: 49.3 µM | [5] |

| Prenylated flavanone (95) | PTP1B | Enzyme Inhibition | IC50: 11 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key assays used to determine the biological activities of Cladosporides.

Cytotoxicity: WST-1 Assay

The Water Soluble Tetrazolium salt-1 (WST-1) assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Add various concentrations of the test compound (e.g., Cladosporide) to the wells.

-

Incubation: Incubate for another 24-48 hours.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

Antimicrobial Activity: Kirby-Bauer Disc Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.

-

Disc Application: Aseptically place paper discs impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways through which Cladosporides exert their effects is paramount for their development as therapeutic agents.

Cladosporin: Inhibition of Protein Synthesis

A significant breakthrough in understanding the mechanism of action of cladosporin is its identification as a potent and selective inhibitor of lysyl-tRNA synthetase (KRS) in the malaria parasite Plasmodium falciparum.[9] This inhibition disrupts protein synthesis, leading to parasite death. The selectivity of cladosporin for the parasite's KRS over the human enzyme provides a promising therapeutic window.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activities of novel compounds from Cladosporium involves a multi-step process from fungal culture to specific bioassays.

Conclusion

The secondary metabolites produced by Cladosporium species, particularly the Cladosporides, represent a promising frontier in the search for new therapeutic agents. Their demonstrated cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities warrant further investigation. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, accelerating the translation of these fascinating natural compounds from the laboratory to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Genus Cladosporium: A Prospective Producer of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic and antibacterial naphthoquinones from an endophytic fungus, Cladosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new pentanorlanostane derivative, cladosporide A, as a characteristic antifungal agent against Aspergillus fumigatus, isolated from Cladosporium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory polyketides from the endophytic fungus Cladosporium pseudocladosporioides A887 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective and Specific Inhibition of the Plasmodium falciparum Lysyl-tRNA Synthetase by the Fungal Secondary Metabolite Cladosporin - PMC [pmc.ncbi.nlm.nih.gov]

The Machinery of Mini-Factories: A Technical Guide to Macrolide Biosynthesis in Cladosporium

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Cladosporium represents a rich and diverse source of bioactive secondary metabolites, among which macrolides stand out for their complex structures and significant pharmacological potential. These compounds, characterized by a macrocyclic lactone ring, are the products of intricate biosynthetic pathways orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). This technical guide provides an in-depth exploration of the current understanding of macrolide biosynthesis in Cladosporium, detailing the genetic and enzymatic machinery, proposed biosynthetic pathways, and the methodologies employed to unravel these complex processes.

Core Concepts in Cladosporium Macrolide Biosynthesis

Macrolides produced by Cladosporium are primarily polyketides, assembled from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. The core of this biosynthetic process is the iterative Type I Polyketide Synthase (PKS) system.

The Polyketide Synthase (PKS) Assembly Line:

The biosynthesis of the macrolide backbone is catalyzed by a modular PKS, a single, large protein with multiple enzymatic domains. Each domain performs a specific function in the step-wise construction of the polyketide chain. The key domains within a typical Cladosporium macrolide PKS gene cluster include:

-

Acyltransferase (AT): Selects the appropriate starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units.

-

Ketoacyl Synthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Removes a water molecule, forming a double bond.

-

Enoyl Reductase (ER): Reduces the double bond to a single bond.

-

Methyltransferase (MT): Adds a methyl group, often from S-adenosyl methionine (SAM).

-

Thioesterase (TE) or Product Template (PT) domain: Catalyzes the release and cyclization of the final polyketide chain to form the macrolactone ring.

The specific combination and iterative use of these domains determine the length, branching, and initial reduction pattern of the polyketide backbone, leading to the vast structural diversity of macrolides observed in Cladosporium.

Proposed Biosynthetic Pathway for 12-Membered Macrolides

A significant number of macrolides isolated from Cladosporium species, such as the cladospolides, feature a 12-membered lactone ring. A generalized biosynthetic pathway for these compounds is proposed to initiate from a polyketide precursor assembled by a PKS.

This pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by the PKS to form a linear polyketide chain. The TE or PT domain then facilitates the cyclization of this chain into a 12-membered macrolactone core. Subsequent modifications by tailoring enzymes, such as hydroxylases and epoxidases, lead to the final, mature macrolide.

The Biosynthesis of Cladosporin: A Case Study

Cladosporin, an isocoumarin-based macrolide with potent antimalarial activity, is a well-studied example of macrolide biosynthesis in Cladosporium cladosporioides. Its biosynthesis is unique in that it involves the coordinated action of two distinct PKS enzymes: a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[1][2]

The HR-PKS is responsible for synthesizing a pentaketide intermediate, which includes the formation of a tetrahydropyran ring. This intermediate is then transferred to the NR-PKS, which catalyzes three further extension steps without any reduction, leading to the final cladosporin molecule.

Quantitative Data on Cladosporium Macrolides

While extensive data on the production titers and enzyme kinetics of macrolide biosynthesis in Cladosporium is not widely available in the public domain, the biological activities of these compounds have been quantified. The following table summarizes the reported inhibitory concentrations of various macrolides from Cladosporium species.

| Macrolide | Producing Organism | Target | Activity | Reference |

| Cladospolide D | Cladosporium sp. FT-0012 | Pyricularia oryzae | IC50: 0.15 µg/mL | [3] |

| Mucor racemosus | IC50: 29 µg/mL | [3] | ||

| Sporiolide A | Cladosporium sp. L037 | Murine lymphoma L1210 cells | IC50: 0.13 µg/mL | [3] |

| Candida albicans | IC50: 16.7 µg/mL | [3] | ||

| Cryptococcus neoformans | IC50: 8.4 µg/mL | [3] | ||

| Aspergillus niger | IC50: 16.7 µg/mL | [3] | ||

| Neurospora crassa | IC50: 8.4 µg/mL | [3] | ||

| Sporiolide B | Cladosporium sp. L037 | Murine lymphoma L1210 cells | IC50: 0.81 µg/mL | [3] |

| Brefeldin A | Cladosporium sp. I(R)9-2 | Aspergillus niger | MIC: 0.97 µg/mL | [3] |

| Candida albicans | MIC: 1.9 µg/mL | [3] | ||

| Trichophyton rubrum | MIC: 1.9 µg/mL | [3] |

Experimental Protocols for Elucidating Biosynthetic Pathways

The elucidation of macrolide biosynthetic pathways in Cladosporium relies on a combination of genetic and biochemical techniques. While species-specific protocols are often developed in individual laboratories, the following represents a generalized workflow for characterizing a novel macrolide biosynthetic gene cluster.

1. Genome Sequencing and Bioinformatic Analysis:

-

Protocol: High-quality genomic DNA is extracted from the Cladosporium strain of interest. Whole-genome sequencing is performed using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.

-

BGC Prediction: The assembled genome is then analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters (BGCs) for polyketides. These tools predict the domain architecture of the PKS and suggest the potential product.

2. Targeted Gene Knockout:

-

Protocol: To confirm the function of a predicted BGC, the core PKS gene is targeted for knockout. This is typically achieved through homologous recombination using a selectable marker (e.g., hygromycin resistance). A knockout cassette containing the marker gene flanked by sequences homologous to the regions upstream and downstream of the target gene is constructed and introduced into Cladosporium protoplasts via PEG-mediated transformation.

-

Analysis: Successful transformants are selected, and the disruption of the target gene is confirmed by PCR and Southern blotting. The mutant strain is then cultivated under the same conditions as the wild-type, and the culture extracts are analyzed by LC-MS. A loss of production of the macrolide of interest in the mutant strain confirms the involvement of the knocked-out gene in its biosynthesis.

3. Heterologous Expression:

-

Protocol: The entire predicted BGC is cloned into an expression vector. This can be achieved through techniques like Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast. The resulting expression construct is then introduced into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Analysis: The transformed host is fermented, and the culture extract is analyzed by LC-MS and NMR. The production of the macrolide in the heterologous host provides direct evidence for the function of the cloned BGC.

4. Precursor Feeding Studies:

-

Protocol: To identify the building blocks of the macrolide, isotopically labeled precursors (e.g., ¹³C-labeled acetate or propionate) are fed to the wild-type Cladosporium culture.

-

Analysis: The macrolide of interest is purified, and the incorporation of the labeled precursors is analyzed by mass spectrometry and NMR. This provides insights into the starter and extender units used by the PKS.

Future Directions

The study of macrolide biosynthesis in Cladosporium is a rapidly evolving field. Future research will likely focus on:

-

Genome Mining: With the increasing number of sequenced fungal genomes, computational approaches will be crucial for identifying novel macrolide BGCs.

-

Enzyme Characterization: In-depth biochemical characterization of the PKS and tailoring enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities.

-

Synthetic Biology: The knowledge of these biosynthetic pathways can be harnessed to engineer novel macrolides with improved therapeutic properties through combinatorial biosynthesis and metabolic engineering approaches.

This guide provides a foundational understanding of the intricate world of macrolide biosynthesis in Cladosporium. As research continues to unravel the complexities of these pathways, the potential for discovering and developing new and valuable pharmaceuticals from this prolific fungal genus remains immense.

References

- 1. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cladospolide D, a new 12-membered macrolide antibiotic produced by Cladosporium sp. FT-0012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Cladosporide C: An In-Depth Technical Guide to a Fungal Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cladosporide C, a fungal secondary metabolite with noteworthy antifungal properties. It delves into its relationship with other fungal metabolites, its physicochemical characteristics, biological activity, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound and its Fungal Origin

This compound is a pentanorlanostane-type triterpenoid produced by fungi of the genus Cladosporium.[1][2] This genus is a prolific source of a wide array of bioactive secondary metabolites, including polyketides, alkaloids, and other terpenoids.[3][4] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, which include antimicrobial, antiviral, and cytotoxic effects.[3][5]

This compound is structurally related to other cladosporides, such as Cladosporide A, B, and D, all of which are pentanorlanostane derivatives isolated from Cladosporium species.[1][6] The shared core structure suggests a common biosynthetic origin and potentially similar mechanisms of action.

Physicochemical and Structural Information

The structural elucidation of this compound and its analogues was achieved through spectroscopic and chemical investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₀O₃ | [3] |

| Classification | Pentanorlanostane Triterpenoid | [1][2] |

Biological Activity of this compound

This compound has demonstrated specific antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. The activity of this compound and its close analogue, Cladosporide A, has been quantified, highlighting their potential as antifungal leads.

Table 2: Antifungal Activity of Cladosporides against Aspergillus fumigatus

| Compound | Activity Measurement | Result | Reference |

| This compound | Disc Diffusion Assay | 1.5 µ g/disc , 11 mm inhibition zone | [2][7] |

| Cladosporide A | Minimum Inhibitory Concentration (IC₈₀) | 0.5-4.0 µg/mL | [6] |

The selective activity of the cladosporides against A. fumigatus is noteworthy, as they have been reported to show no activity against other fungi such as Aspergillus niger, Candida albicans, and Cryptococcus neoformans.[6]

Relationship to Other Fungal Secondary Metabolites

This compound belongs to the large and diverse class of triterpenoids, which are synthesized via the mevalonate pathway in fungi.[5][8] This pathway is a fundamental route for the production of essential molecules like sterols, as well as a vast array of secondary metabolites.

Biosynthesis of Pentanorlanostane Triterpenoids

The biosynthesis of triterpenoids begins with the cyclization of squalene to form lanosterol. From this common precursor, a multitude of tailoring enzymes, including oxidases and transferases, generate the diverse range of lanostane-type triterpenoids observed in nature. The pentanorlanostane structure of the cladosporides indicates a significant modification of the lanosterol side chain.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of antifungal action for this compound has not been elucidated, other fungal terpenoids have been shown to modulate key cellular signaling pathways. For instance, some terpenoids exert their anti-inflammatory effects by targeting the MAPK and NF-κB signaling cascades.[5] It is plausible that this compound's antifungal activity could stem from the disruption of essential cellular processes or signaling pathways in A. fumigatus.

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and bioactivity testing of this compound. These are based on standard practices in natural product chemistry and mycology.

Isolation and Purification of this compound

A representative workflow for the isolation of this compound from a Cladosporium sp. culture is depicted below.

-

Culturing: Cladosporium sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (Disc Diffusion Assay)

The reported antifungal activity of 1.5 µ g/disc was likely determined using a method similar to the following:

-

Inoculum Preparation: A standardized suspension of Aspergillus fumigatus spores is prepared in a sterile saline solution.

-

Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the spore suspension.

-

Disc Application: A sterile paper disc impregnated with a known amount of this compound (1.5 µg) is placed on the surface of the agar.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

-

Measurement: The diameter of the zone of growth inhibition around the disc is measured in millimeters.

Conclusion and Future Perspectives

This compound represents a promising antifungal agent with specific activity against A. fumigatus. Its unique pentanorlanostane structure and relationship to a diverse family of fungal metabolites make it a compelling subject for further research. Future studies should focus on elucidating its precise mechanism of action, which could reveal novel antifungal targets. Furthermore, a detailed investigation into its biosynthetic pathway could enable the production of novel analogues with improved efficacy and broader spectrum of activity through synthetic biology approaches. The exploration of the chemical diversity within the genus Cladosporium is likely to yield more novel bioactive compounds with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome and Metabolome Integration Reveals the Impact of Fungal Elicitors on Triterpene Accumulation in Sanghuangporus sanghuang [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Therapeutic Potential of Fungal Terpenes and Terpenoids: Application in Skin Diseases [mdpi.com]

- 6. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Fungal Diterpene Synthase Is Responsible for Sterol Biosynthesis for Growth [frontiersin.org]

Unlocking the Pharmacopeia of the Sea: A Technical Guide to the Chemical Diversity of Marine-Derived Cladosporium

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped reservoir of biodiversity, is a prolific source of novel bioactive compounds. Among the myriad of marine microorganisms, fungi of the genus Cladosporium have emerged as particularly adept producers of a wide array of secondary metabolites with significant therapeutic potential. These marine-derived fungi, thriving in unique and competitive ecosystems, have evolved to produce a remarkable diversity of chemical scaffolds. This technical guide provides an in-depth exploration of the chemical diversity of marine-derived Cladosporium, offering a comprehensive overview of their secondary metabolites, detailed experimental protocols for their study, and a visual representation of key biological pathways they influence.

Chemical Diversity of Secondary Metabolites

Marine-derived Cladosporium species are a rich source of natural products, exhibiting a wide range of structural classes and biological activities.[1] These compounds are predominantly polyketides, alkaloids, and terpenoids.[2] To date, hundreds of secondary metabolites have been isolated and characterized, many of which are novel chemical entities.[1] A significant portion of these novel compounds have been discovered from marine-derived strains, highlighting the unique biosynthetic capabilities of these fungi.[2] The diverse bioactivities of these metabolites include cytotoxic, antibacterial, antiviral, and antifungal properties, making them promising candidates for drug discovery and development.[2][3]

Polyketides

Polyketides represent a major and structurally diverse class of secondary metabolites from marine-derived Cladosporium. This class includes macrolides, pyrones, tetralones, and chromones.[1][4] Many of these polyketides exhibit potent biological activities. For instance, cladosporol A, a dimeric tetralone, has demonstrated significant cytotoxic effects against human breast cancer cells.[1] Other polyketides, such as those isolated from mangrove-derived endophytic Cladosporium cladosporioides, have shown antimicrobial and acetylcholinesterase inhibitory activities.[5]

Alkaloids

Alkaloids isolated from marine Cladosporium species encompass a variety of structural types, including indole alkaloids, diketopiperazines, and pyrazine derivatives.[1][2] A significant number of these alkaloids are exclusive to marine isolates.[2] These compounds have shown a range of bioactivities, including antiviral and cytotoxic effects.[2][6] For example, several indole alkaloids produced by the mangrove-derived fungus Cladosporium sp. PJX-41 have exhibited significant activity against the influenza A (H1N1) virus.[6]

Terpenoids and Steroids

Marine-derived Cladosporium also produce a variety of terpenoids and steroids. These compounds contribute to the chemical diversity of the genus and have been found to possess interesting biological properties. Ergosterol peroxide, a common fungal steroid, has been isolated from marine Cladosporium and is known for its cytotoxic and antioxidant activities.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of representative bioactive compounds isolated from marine-derived Cladosporium species.

Table 1: Cytotoxic Compounds from Marine-Derived Cladosporium

| Compound Name | Compound Class | Source Organism | Marine Source | Target Cell Line | IC₅₀ (µM) | Reference |

| Cladosporol A | Polyketide (Dimeric Tetralone) | Cladosporium cladosporioides | Endophyte from Datura innoxia | MCF-7 (Breast Cancer) | 8.7 | [1] |

| Cladodionen | Hybrid Polyketide | Cladosporium sp. OUCMDZ-1635 | Marine Sediment | HL-60 (Leukemia) | 9.1 | [8] |

| Cladodionen | Hybrid Polyketide | Cladosporium sp. OUCMDZ-1635 | Marine Sediment | HCT-116 (Colon Cancer) | 17.9 | [8] |

| Cladodionen | Hybrid Polyketide | Cladosporium sp. OUCMDZ-1635 | Marine Sediment | MCF-7 (Breast Cancer) | 18.7 | [8] |

| Cladodionen | Hybrid Polyketide | Cladosporium sp. OUCMDZ-1635 | Marine Sediment | HeLa (Cervical Cancer) | 19.1 | [8] |

Table 2: Antimicrobial Compounds from Marine-Derived Cladosporium

| Compound Name | Compound Class | Source Organism | Marine Source | Target Organism | MIC (µg/mL) | Reference |

| Cladospolide B | Polyketide (Macrolide) | Cladosporium sp. IS384 | Endophyte | Enterococcus faecalis ATCC 29212 | 0.31 | [9] |

| Benzofuran derivative | Polyketide | Cladosporium sp. JS1-2 | Endophyte from Ceriops tagal | Staphylococcus aureus | 12.5 | [9] |

| Isochroman derivative | Polyketide | Cladosporium sp. JS1-2 | Endophyte from Ceriops tagal | Staphylococcus aureus | 12.5 | [9] |

Table 3: Antiviral Compounds from Marine-Derived Cladosporium

| Compound Name | Compound Class | Source Organism | Marine Source | Target Virus | IC₅₀ (µM) | Reference |

| Norquinadoline A | Indole Alkaloid | Cladosporium sp. PJX-41 | Mangrove-derived | Influenza A (H1N1) | 82 | [6] |

| Oxoglyantrypine | Indole Alkaloid | Cladosporium sp. PJX-41 | Mangrove-derived | Influenza A (H1N1) | 85 | [6] |

| Deoxynortryptoquivaline | Indole Alkaloid | Cladosporium sp. PJX-41 | Mangrove-derived | Influenza A (H1N1) | 87 | [6] |

| Deoxytryptoquivaline | Indole Alkaloid | Cladosporium sp. PJX-41 | Mangrove-derived | Influenza A (H1N1) | 85 | [6] |

| Tryptoquivaline | Indole Alkaloid | Cladosporium sp. PJX-41 | Mangrove-derived | Influenza A (H1N1) | 89 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of bioactive compounds from marine-derived Cladosporium.

Isolation and Purification of Secondary Metabolites

-

Fungal Cultivation:

-

Isolate the desired Cladosporium strain from a marine source (e.g., sponge, algae, sediment).

-

Culture the fungus on a suitable medium, such as malt extract agar, at 20-25°C.

-

For large-scale production of secondary metabolites, inoculate the fungus into a liquid medium (e.g., malt extract broth) in Erlenmeyer flasks.[7]

-

Incubate the liquid culture for a period of 2-4 weeks at 20-25°C with shaking.[7]

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate (EtOAc) three times.[7]

-

Extract the mycelium with a mixture of dichloromethane and methanol (1:1 v/v).[7]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography for initial fractionation. A common stationary phase is Sephadex LH-20, with methanol as the mobile phase.[7]

-

Further purify the fractions obtained using medium-pressure liquid chromatography (MPLC) and/or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system (e.g., a gradient of methanol in water).

-

Monitor the purification process by thin-layer chromatography (TLC) or HPLC analysis.

-

Structure Elucidation

-

Mass Spectrometry (MS):

-

Determine the molecular weight and molecular formula of the purified compound using high-resolution electrospray ionization mass spectrometry (HRESIMS).[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire one-dimensional (1D) NMR spectra, including ¹H NMR and ¹³C NMR, to identify the types and numbers of protons and carbons.[9]

-

Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of atoms within the molecule.[2]

-

-

Optical Rotation and Circular Dichroism (CD):

-

Measure the specific optical rotation to determine the chirality of the molecule.

-

Use electronic circular dichroism (ECD) spectroscopy and comparison with quantum chemical calculations to determine the absolute configuration of stereocenters.[9]

-

-

X-ray Crystallography:

-

If a suitable single crystal of the compound can be obtained, perform X-ray diffraction analysis to unambiguously determine the three-dimensional structure and absolute stereochemistry.[10]

-

Bioactivity Assays

-

Cell Culture:

-

Culture a human cancer cell line (e.g., MCF-7, HeLa) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of the test compound and incubate for an additional 48 hours.[1]

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][8]

-

Remove the medium and dissolve the formazan crystals in 100-150 µL of a solubilization solution (e.g., DMSO).[1][8]

-

Measure the absorbance at 570-595 nm using a microplate reader.[1][11]

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

-

-

Inoculum Preparation:

-

Grow the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

-

Dilute the bacterial culture to a standardized concentration (e.g., 10⁵ CFU/mL).

-

-

Assay Procedure:

-

Prepare serial two-fold dilutions of the test compound in a 96-well microplate.

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria with a known antibiotic) and negative (bacteria without any compound) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Cell and Virus Preparation:

-

Grow a monolayer of a suitable host cell line (e.g., Vero cells) in a multi-well plate.

-

Prepare serial dilutions of the virus stock.

-

-

Assay Procedure:

-

Pre-incubate the virus with different concentrations of the test compound for 1 hour at 37°C.

-

Infect the host cell monolayer with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding concentration of the test compound.

-

Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control without the compound. The IC₅₀ value can then be determined.

-

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of bioactive compounds from marine-derived Cladosporium.

General Experimental Workflow

Caption: General workflow for the discovery of bioactive compounds from marine-derived fungi.

Polyketide Biosynthesis Pathway (Simplified)

References

- 1. Cladosporol A triggers apoptosis sensitivity by ROS-mediated autophagic flux in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Marine Fungi Bioactives with Anti-Inflammatory, Antithrombotic and Antioxidant Health-Promoting Properties Against Inflammation-Related Chronic Diseases [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cladosporols and PPARγ: Same Gun, Same Bullet, More Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cladosporide C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Cladosporide C, a macrocyclic lactone produced by fungi of the Cladosporium genus. The described protocol is designed for researchers in natural product chemistry, mycology, and drug discovery. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This application note provides a comprehensive experimental protocol, expected performance characteristics, and a visual representation of the analytical workflow.

Introduction

This compound is a fungal secondary metabolite with potential biological activities. Accurate and reliable quantification of this compound is essential for various research applications, including fermentation process optimization, biosynthetic pathway studies, and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such natural products. This application note presents a detailed protocol for the analysis of this compound, which can be adapted for various sample matrices.

Experimental Protocol

This protocol outlines the steps for sample preparation, standard solution preparation, and HPLC analysis of this compound.

Materials and Reagents

-

This compound analytical standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (optional, for mobile phase modification)

-

0.22 µm syringe filters (e.g., PTFE or nylon)

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below is a general procedure for extracting this compound from a fungal culture.

-

Extraction:

-

For liquid cultures, centrifuge the broth to separate the mycelium from the supernatant. This compound may be present in both, so both should be analyzed.

-

Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent three times.

-

Extract the mycelial mass by homogenization in methanol or acetone, followed by filtration and evaporation of the solvent.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Sample Clean-up (optional):

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used.

-

-

Final Preparation:

-

Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[1]

-

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 Series or equivalent with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-20 min: 50% B to 100% B; 20-25 min: hold at 100% B; 25.1-30 min: return to 50% B and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Due to the lack of a strong chromophore, detection at a lower wavelength, such as 210 nm , is recommended. A DAD is advantageous to monitor a wider spectral range and identify the optimal wavelength. |

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are typical for the analysis of macrocyclic lactones and may vary depending on the specific experimental conditions.

| Parameter | Expected Value/Range |

| Retention Time (tR) | 8 - 15 min (highly dependent on the specific gradient and column) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

References

Application Notes and Protocols for the Identification of Cladosporide C using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of Cladosporide C, a triterpenoid natural product, using advanced mass spectrometry (MS) techniques. The protocols outlined below are intended to guide researchers in developing robust analytical methods for the detection of this compound in various matrices.

Introduction

This compound is a triterpenoid with the molecular formula C₂₅H₄₀O₃ and an exact mass of 388.2977 Da.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of such compounds due to its high sensitivity, selectivity, and ability to provide structural information. This document details the application of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for the confident identification of this compound.

Mass Spectrometry Techniques for this compound Identification

The identification of this compound can be effectively achieved using a combination of liquid chromatography and mass spectrometry techniques.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of a molecule.[1] For this compound, HRMS can confirm the molecular formula C₂₅H₄₀O₃ by detecting its protonated molecule [M+H]⁺ at m/z 389.2050.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is used to generate characteristic fragmentation patterns of a selected precursor ion.[2][3] This "fingerprint" spectrum provides structural information that can be used to confirm the identity of the compound. The fragmentation of triterpenoids typically involves neutral losses of small molecules like water (H₂O) and retro-Diels-Alder reactions within the ring system.[4][5][6]

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of this compound from a fungal culture is provided below. This protocol may need to be optimized depending on the specific sample matrix.

-

Extraction:

-

Lyophilize the fungal mycelium or culture broth.

-

Extract the dried material with an organic solvent such as methanol or ethyl acetate.

-

Repeat the extraction process three times to ensure complete recovery of the target analyte.

-

Combine the extracts and evaporate the solvent under reduced pressure.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

For complex matrices, an SPE cleanup step can be employed to remove interfering substances.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the resuspended crude extract onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for the separation of triterpenoids.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A typical gradient would start at 50-60% B and increase to 95-100% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 1-5 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for triterpenoids.

-

MS1 Scan Range: m/z 100-1000

-

Data Acquisition: Full scan for HRMS analysis and product ion scan for MS/MS analysis.

-

Precursor Ion for MS/MS: Select the [M+H]⁺ ion of this compound (m/z 389.3).

-

Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Data Presentation

The following table summarizes the expected quantitative data for the identification of this compound.

| Analyte | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Predicted Fragment Ions (m/z) | Predicted Neutral Loss |

| This compound | C₂₅H₄₀O₃ | 388.2977 | 389.3050 | 371.2944 | H₂O |

| 353.2838 | 2 x H₂O | ||||

| Further fragmentation via ring cleavage |

Note: The predicted fragment ions are based on the general fragmentation patterns of triterpenoids.[4][5][6] Actual fragmentation will need to be confirmed experimentally.

Visualizations

References

- 1. This compound | C25H40O3 | CID 11111888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tandem mass spectrometric fragmentation behavior of lignans, flavonoids and triterpenoids in Streblus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3D Structure Determination of Cladosporide C by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Abstract